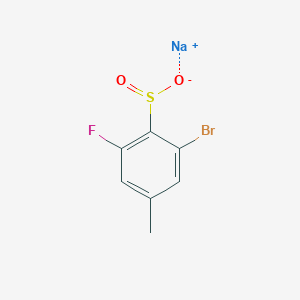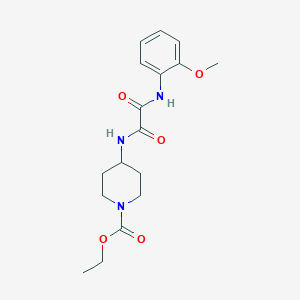
Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate is a chemical compound with the CAS Number: 2416229-99-5. It has a molecular weight of 275.07 . The IUPAC name for this compound is sodium 2-bromo-6-fluoro-4-methylbenzenesulfinate .
Synthesis Analysis
Sodium sulfinates, such as this compound, are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They can act as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions . Significant advancements have been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrFO2S.Na/c1-4-2-5 (8)7 (12 (10)11)6 (9)3-4;/h2-3H,1H3, (H,10,11);/q;+1/p-1 .Chemical Reactions Analysis
Sodium sulfinates can participate in various chemical reactions. They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on the reaction conditions . They can also be used in the synthesis of many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Scientific Research Applications
Organic Synthesis and Material Science
Brominated and fluorinated compounds are pivotal in organic synthesis, serving as intermediates for constructing complex molecules. Sodium bromate, for instance, has been demonstrated as a powerful brominating agent for aromatic compounds containing deactivating substituents. This process optimizes laboratory-scale bromination reactions, leading to high yields and specificity, particularly for disubstituted benzenes (Groweiss, 2000) (Groweiss, 2000). The study illustrates the potential utility of Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate in similar synthetic applications, given its related chemical structure.
Environmental Studies
The degradation of organic pollutants is a significant area of environmental research. Studies on the degradation of bromophenols, for instance, have revealed that heterogeneous catalysts like carbon nanotube (CNT) can accelerate the process, potentially leading to the formation of less harmful by-products (Sun et al., 2019) (Sun et al., 2019). Such findings highlight the relevance of investigating this compound in environmental remediation efforts, particularly in the degradation of complex pollutants.
Fluorosurfactants and Membrane Construction
The synthesis and application of fluorinated surfactants in constructing nanostructured membranes for proton conduction have been explored. A study by Wadekar et al. (2010) discusses the synthesis of polymerizable fluorinated surfactant for creating stable, nanostructured proton-conducting membranes (Wadekar et al., 2010). This research underscores the importance of fluorinated compounds in material science, suggesting potential applications for this compound in developing advanced materials with unique electrical or surface properties.
Safety and Hazards
Properties
IUPAC Name |
sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S.Na/c1-4-2-5(8)7(12(10)11)6(9)3-4;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQSFFRLHDBOEQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)S(=O)[O-])F.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2554642.png)
![[(8-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetic acid](/img/structure/B2554644.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2554646.png)
![1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2554649.png)
![N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2554652.png)

![4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2554655.png)


![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2554660.png)

![N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2554662.png)

![N1-(2-ethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2554664.png)
